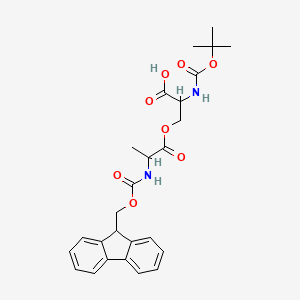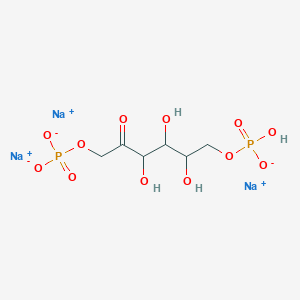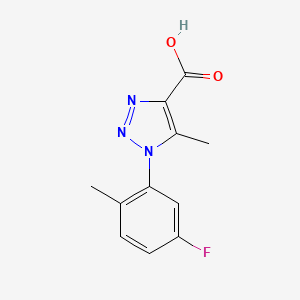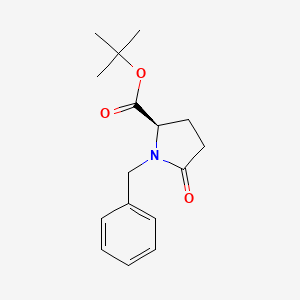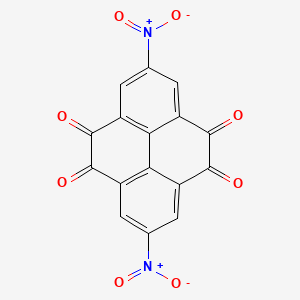
2,7-Dinitropyrene-4,5,9,10-tetraone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dinitropyrene-4,5,9,10-tetraone: is a nitro-substituted polycyclic aromatic compound. It is known for its unique structure, which includes multiple reactive sites, making it a valuable compound in various fields such as materials science, organic electronics, and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dinitropyrene-4,5,9,10-tetraone typically involves the nitration of pyrene derivatives. One common method includes the nitration of pyrene-4,5,9,10-tetraone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the oxidation of 2,7-di-tert-butylpyrene using hypervalent iodine oxyacids, which selectively oxidizes it to the corresponding tetraone .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely follows similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hypervalent iodine oxyacids, controlled temperature, and solvent systems like acetic acid.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Oxidation: Formation of additional carbonyl groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of nitro groups with other functional groups like amines or thiols.
科学的研究の応用
2,7-Dinitropyrene-4,5,9,10-tetraone has several applications in scientific research:
Materials Science: Used as a starting material for the preparation of organic optoelectronic materials, polymer materials, and functional materials.
Organic Electronics: Acts as a building block for conjugated materials, which are essential in the development of molecular electronics.
Pharmaceuticals: Due to its multiple reactive sites, it can be used to construct biologically active compounds such as anti-cancer drugs and antimicrobial agents.
Energy Storage: Applied as a high-performance cathode material in lithium-ion batteries, exhibiting high reversible capacity.
作用機序
The mechanism of action of 2,7-dinitropyrene-4,5,9,10-tetraone involves its ability to participate in redox reactions due to the presence of nitro and carbonyl groups. These groups can undergo electron transfer processes, making the compound useful in energy storage applications. The molecular targets and pathways involved include the interaction with metal ions in battery systems, facilitating ionic diffusion and electron transfer .
類似化合物との比較
2,7-Diaminopyrene-4,5,9,10-tetraone: Similar structure but with amino groups instead of nitro groups.
2,7-Dibromopyrene-4,5,9,10-tetraone: Contains bromine atoms, making it a strong electron acceptor.
2,7-Diiodopyrene-4,5,9,10-tetraone: Contains iodine atoms, also used as an electron acceptor.
Uniqueness: 2,7-Dinitropyrene-4,5,9,10-tetraone is unique due to its nitro groups, which provide distinct redox properties and reactivity compared to its amino, bromo, or iodo counterparts. This makes it particularly valuable in applications requiring specific electron-donating or -accepting characteristics .
特性
分子式 |
C16H4N2O8 |
|---|---|
分子量 |
352.21 g/mol |
IUPAC名 |
2,7-dinitropyrene-4,5,9,10-tetrone |
InChI |
InChI=1S/C16H4N2O8/c19-13-7-1-5(17(23)24)2-8-11(7)12-9(14(13)20)3-6(18(25)26)4-10(12)16(22)15(8)21/h1-4H |
InChIキー |
PLIPECIYPPCLQA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C2C3=C1C(=O)C(=O)C4=C3C(=CC(=C4)[N+](=O)[O-])C(=O)C2=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


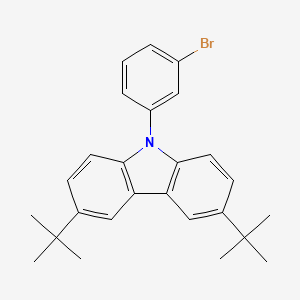
![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156834.png)
![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)
![12H-Benzo[4,5]thieno[3,2-a]carbazole](/img/structure/B15156838.png)
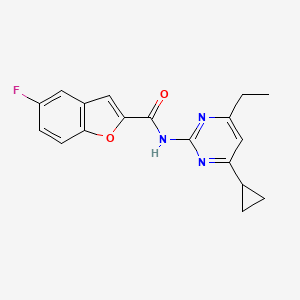
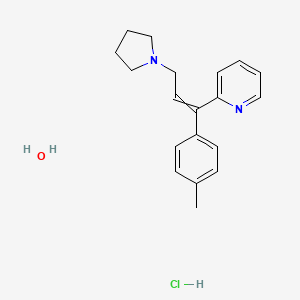
![N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B15156867.png)
![({[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy(hydroxy)phosphoryl)oxyphosphonic acid trisodium](/img/structure/B15156884.png)
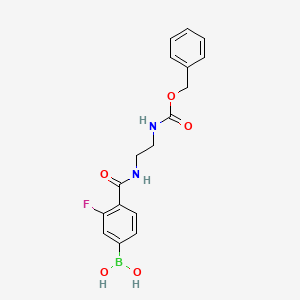
![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15156892.png)
